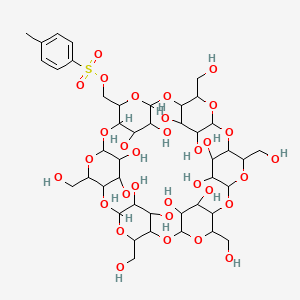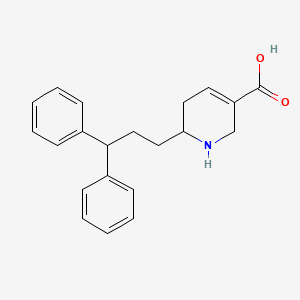![molecular formula C8H13N B12517947 2-Azatricyclo[3.3.1.0~2,8~]nonane CAS No. 792920-88-8](/img/structure/B12517947.png)
2-Azatricyclo[3.3.1.0~2,8~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azatricyclo[3.3.1.0~2,8~]nonane is a nitrogen-containing heterocyclic compound with a unique tricyclic structure. This compound is of significant interest in the field of organic chemistry due to its rigid and compact structure, which imparts unique chemical and physical properties. The presence of nitrogen in the ring system makes it a valuable scaffold for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[3.3.1.0~2,8~]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method utilizes a δ-C-carbonylation reaction, where tertiary alkylamines undergo a radical-induced cyclization to form the tricyclic structure . Another strategy involves the intramolecular Michael addition, where an azomethine ylide undergoes cycloaddition to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azatricyclo[3.3.1.0~2,8~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Azatricyclo[3.3.1.0~2,8~]nonane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azatricyclo[3.3.1.0~2,8~]nonane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect. The rigid structure of the compound allows for precise binding to target molecules, enhancing its efficacy and selectivity .
Comparaison Avec Des Composés Similaires
2-Azatricyclo[3.3.1.0~2,8~]nonane can be compared with other similar compounds, such as:
2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0~3,7~]nonane (PATN): This compound has additional nitro groups, making it highly energetic and suitable for use in explosives.
2,4,6,8,9,9-Hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0~3,7~]nonane (HNTATN): Similar to PATN, but with a different arrangement of nitro groups, affecting its stability and reactivity.
2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0~3,7~]nonane (TAOTN):
The uniqueness of this compound lies in its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
792920-88-8 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
2-azatricyclo[3.3.1.02,8]nonane |
InChI |
InChI=1S/C8H13N/c1-2-7-8-5-6(1)3-4-9(7)8/h6-8H,1-5H2 |
Clé InChI |
DUCSLGUMSKJJGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3N2CCC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


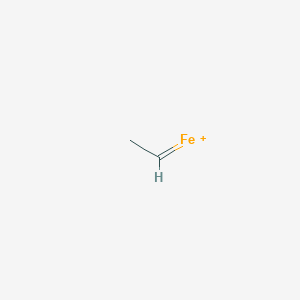

![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)

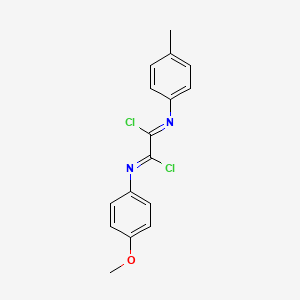
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
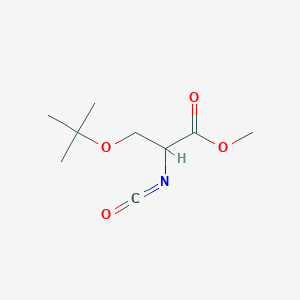
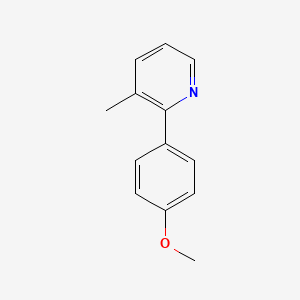
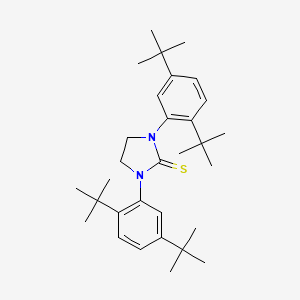
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
